N-ethyl-3-hydroxyazetidine-1-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-3-hydroxyazetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-2-7-6(10)8-3-5(9)4-8/h5,9H,2-4H2,1H3,(H,7,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUZNVSNHYYLRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CC(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341918-71-5 | |
| Record name | N-ethyl-3-hydroxyazetidine-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Advanced Chemical Transformations of N Ethyl 3 Hydroxyazetidine 1 Carboxamide
Ring Strain and its Influence on Azetidine (B1206935) Reactivity
Azetidines, as four-membered nitrogen-containing heterocycles, exhibit significant ring strain, estimated to be around 25.4 kcal/mol. rsc.orgacs.org This inherent strain is a primary driver of their chemical reactivity. acs.orgacs.orgmagtech.com.cn The strain energy of the azetidine ring is intermediate between that of the highly reactive aziridines (approx. 27.7 kcal/mol) and the more stable, five-membered pyrrolidines (approx. 5.4 kcal/mol). rsc.org This balance renders the azetidine ring stable enough for isolation and handling while being sufficiently activated to undergo unique ring-opening reactions under appropriate conditions. acs.orgacs.orgmagtech.com.cn
The presence of the N-ethyl-carboxamide group on N-ethyl-3-hydroxyazetidine-1-carboxamide influences the ring's reactivity. As an electron-withdrawing group, the carboxamide moiety decreases the nucleophilicity of the ring nitrogen. However, the fundamental strain of the four-membered ring remains the dominant factor in reactions that lead to ring cleavage, providing a thermodynamic driving force for such transformations. nih.gov This strain-driven reactivity allows for the facile cleavage of the σ-N–C bond, enabling the synthesis of diverse, functionalized acyclic amine derivatives. rsc.org
Nucleophilic Ring-Opening Reactions
Nucleophilic ring-opening is a characteristic and synthetically valuable reaction of azetidines. rsc.org For the reaction to proceed, the azetidine nitrogen typically requires activation to enhance its leaving group ability. This is often achieved through protonation or alkylation to form a positively charged azetidinium ion, which is then highly susceptible to nucleophilic attack. magtech.com.cn The regioselectivity of the attack is governed by a combination of steric and electronic factors, with nucleophiles generally attacking one of the carbon atoms adjacent to the nitrogen. magtech.com.cn
The strained ring of activated azetidines can be opened by various carbon-based nucleophiles. This process forges new carbon-carbon bonds and provides access to complex, substituted amine structures. For instance, azetidinium salts have been shown to react with carbanions, such as those derived from phosphonates, and cyanide ions. These reactions typically occur in a stereoselective and regioselective manner, leading to functionalized linear amines. nih.gov The regioselectivity is often controlled by electronic effects; in azetidines with substituents that can stabilize a positive charge, the nucleophile will preferentially attack the adjacent carbon. magtech.com.cn
Table 1: Examples of Nucleophilic Ring-Opening Reactions of Azetidine Derivatives This table presents generalized reactivity patterns for the azetidine ring, which are applicable to derivatives like this compound upon activation.
| Nucleophile Type | Example Nucleophile | Activating Agent | Product Type |
| Carbon | Organocuprates | Lewis Acid | γ-Amino alkyl derivative |
| Carbon | Cyanide (KCN) | Alkylation (e.g., MeI) | γ-Amino nitrile |
| Heteroatom (O) | Alcohols/Phenols | Acid Catalyst | γ-Amino ether |
| Heteroatom (S) | Thiols/Thiophenols | Lewis Acid | γ-Amino thioether |
| Heteroatom (N) | Amines | Acid Catalyst | γ-Diamine |
| Heteroatom (X) | Halide Ions (e.g., F⁻, Br⁻) | Lewis Acid / Alkylation | γ-Haloamine |
Azetidines readily undergo ring-opening reactions with a wide array of heteroatom nucleophiles. acs.org This class of reactions is particularly useful for introducing diverse functional groups into the resulting acyclic amine product.
Oxygen Nucleophiles: Oxygen-based nucleophiles, including alcohols and phenols, can open the azetidine ring, typically under acidic conditions, to yield γ-amino ethers. acs.org A notable example involves the acid-initiated rearrangement of 3-hydroxyazetidines, where an intramolecular reaction following a Ritter reaction leads to the formation of 2-oxazolines, demonstrating the reactivity with internal oxygen nucleophiles. rsc.org
Sulfur Nucleophiles: Sulfur nucleophiles, such as thiols and their corresponding anions, are effective for the ring-opening of activated azetidines, leading to the formation of polyfunctional sulfides.
Nitrogen and Halogen Nucleophiles: The azetidine ring can also be opened by nitrogen nucleophiles. Furthermore, halides, such as fluoride (B91410) and bromide, have been successfully employed. For example, N-alkyl azetidines react with cyanogen (B1215507) bromide to produce 3-bromo-N-cyanamides via ring-opening.
Electrophilic Transformations of the Azetidine Ring
Direct electrophilic attack on the this compound ring is challenging. The N-carboxamide group is electron-withdrawing, which deactivates the nitrogen lone pair, making it non-nucleophilic. However, functionalization of the ring carbons can be achieved through a two-step sequence involving deprotonation followed by reaction with an electrophile.
This strategy has been well-documented for N-Boc-azetidine, a compound with a similar N-acyl-type protecting group. Treatment of N-Boc-azetidine with a strong base, such as sec-butyllithium (B1581126) (s-BuLi), results in regioselective deprotonation (lithiation) at the C2 position (α to the nitrogen). acs.orgnih.gov The resulting α-lithioazetidine is a potent nucleophile that can be trapped with a variety of electrophiles. nih.govnih.gov This sequence allows for the introduction of substituents at the C2 position. Electrophiles that have been successfully used in this context include:
Carbonyl compounds (aldehydes and ketones) to yield secondary and tertiary alcohols. acs.org
Alkyl halides and other alkylating agents. nih.gov
Disulfides to introduce a thioether group. acs.org
This α-lithiation/electrophile trapping sequence represents a powerful method for the C-H functionalization of the azetidine core, enabling the synthesis of complex, substituted derivatives from a pre-formed heterocyclic ring. rsc.orgnih.gov
Functional Group Interconversions on this compound
The functional groups present on the this compound scaffold—specifically the 3-hydroxyl group—can be chemically modified without disrupting the core azetidine ring, providing pathways to a diverse range of analogs.
The secondary alcohol at the C3 position is a versatile handle for further chemical elaboration. Standard alcohol chemistry can be applied to introduce new functionalities. A key transformation reported for 3-hydroxyazetidines is a Ritter-initiated cascade reaction. rsc.org In this process, treatment with an acid and a nitrile (e.g., acetonitrile) initially forms a stabilized carbocation at C3, which is trapped by the nitrile. A subsequent intramolecular cyclization involving the amide carbonyl oxygen leads to a ring-opened, rearranged product, ultimately forming a highly substituted 2-oxazoline. rsc.org
Other common modifications of the hydroxyl group include:
Etherification: Deprotonation with a base like potassium tert-butoxide, followed by reaction with an alkyl halide (e.g., benzyl (B1604629) bromide), yields the corresponding ether.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, yielding an N-ethyl-3-oxoazetidine-1-carboxamide.
Esterification: Reaction with acyl chlorides or carboxylic acids under standard esterification conditions would produce the corresponding esters.
Conversion to a Leaving Group: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), which can then be displaced by various nucleophiles to introduce a wide range of substituents at the C3 position.
Table 2: Potential Chemical Modifications of the 3-Hydroxyl Group This table outlines plausible transformations based on documented reactivity of 3-hydroxyazetidines and standard alcohol chemistry.
| Reaction Type | Reagents | Resulting Functional Group |
| Ritter Rearrangement | H₂SO₄, R-CN | 2-Oxazoline (following ring opening) |
| Etherification (Williamson) | 1. NaH or KOtBu2. R-Br or R-I | Ether (-O-R) |
| Oxidation | PCC, DMP, or Swern conditions | Ketone (C=O) |
| Esterification | R-COCl, Pyridine | Ester (-O-CO-R) |
| Sulfonylation | TsCl or MsCl, Pyridine | Sulfonate Ester (-OTs, -OMs) |
Transformations of the N-Ethyl Carboxamide Moiety
The N-acyl group on an azetidine ring, such as the N-ethyl carboxamide in this compound, plays a crucial role in the molecule's reactivity. Due to the ring strain, the nitrogen atom of the amide bond exhibits a partial pyramidal shape, which, combined with the strain, facilitates the formation of stable tetrahedral intermediates during reactions. rsc.org
Transformations of the N-ethyl carboxamide moiety can be influenced by various reagents. For instance, in related N-acyl heterocyclic systems, copper(II) acetate (B1210297) has been shown to catalyze the direct reaction of N-acyl groups with reagents like TEMPO, leading to selective aminoxylation. nih.gov While specific studies on this compound are not detailed in the provided results, the principles of N-acyl reactivity can be extrapolated. Such transformations would likely involve the activation of the acyl group to facilitate nucleophilic attack or radical reactions, potentially leading to functionalization at the ethyl group or cleavage of the amide bond under specific conditions.
Stereoselective Transformations and Chirality Retention
Stereoselective synthesis and transformations are critical in medicinal chemistry, where the chirality of a molecule can significantly impact its biological activity. For azetidine derivatives, several stereoselective synthetic methods have been developed that could be adapted for this compound.
One notable approach involves the base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes, which can stereospecifically form 2-(hydroxymethyl)azetidines. documentsdelivered.com Subsequent oxidation can then yield azetidine-2-carboxylic acids with high yields, preserving the stereochemistry. Another method utilizes a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides to produce chiral azetidin-3-ones, which are versatile intermediates for further functionalized azetidines. nih.gov
Furthermore, a [3+1] ring expansion of strained bicyclic methylene (B1212753) aziridines with rhodium-bound carbenes provides highly substituted methylene azetidines with excellent regio- and stereoselectivity. nih.gov This reaction proceeds through an ylide-type mechanism that efficiently transfers chirality from the substrate to the product, enabling the creation of complex azetidine scaffolds with multiple stereocenters. nih.gov These methodologies underscore the potential for performing stereoselective transformations on precursors to or derivatives of this compound while retaining the desired chirality.
Metal-Catalyzed Reactions Involving Azetidine Scaffolds
Metal-catalyzed reactions have become indispensable tools in modern organic synthesis, enabling the formation of complex molecules with high efficiency and selectivity. Azetidine scaffolds, including this compound, can participate in a variety of such transformations.
Cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. While direct cross-coupling on the azetidine ring of this compound is challenging, functionalized derivatives can be employed. For instance, nickel-catalyzed cross-coupling of redox-active NHP azetidine-2-carboxylates with heteroaryl iodides has been reported to yield 2-heteroaryl azetidines. researchgate.net This "off-the-shelf" approach provides access to novel heterocyclic scaffolds.
Palladium-catalyzed cross-coupling reactions are also prevalent. researchgate.net For example, the amination of alkyl halides with imines can be achieved using a palladium catalyst, suggesting that azetidine derivatives bearing a suitable leaving group could undergo similar transformations. researchgate.net Additionally, a nickel-catalyzed Suzuki Csp2-Csp3 cross-coupling of benzoylated 1-azabicyclo[1.1.0]butane with boronic acids has been demonstrated to produce azetidines with all-carbon quaternary centers. organic-chemistry.org
Direct functionalization of C(sp3)–H bonds is a highly sought-after transformation as it allows for the modification of molecules without the need for pre-functionalization. In the context of azetidines, palladium-catalyzed intramolecular γ-C(sp3)–H amination has been developed for the synthesis of functionalized azetidines. rsc.org This process involves the reductive elimination at an alkyl–Pd(IV) intermediate. rsc.org
Furthermore, site-selective functionalization of C(sp3)–H bonds in peptides at the N-terminus has been achieved using palladium(II) complexes. nih.gov The amino acid moiety coordinates to the palladium center, promoting the functionalization of proximate C(sp3)–H bonds. nih.gov This principle could potentially be applied to this compound, where the nitrogen atom of the azetidine ring or the amide moiety could act as a directing group to facilitate C–H activation at a specific position.
Visible-light-driven α-C(sp3)–H bond functionalization of glycine (B1666218) derivatives has also been reported, offering a metal-free approach to forming C-C and C-N bonds under mild conditions. mdpi.com Such photocatalytic methods could provide a green and efficient way to modify the this compound scaffold.
Structural Elucidation and Advanced Spectroscopic Analysis of N Ethyl 3 Hydroxyazetidine 1 Carboxamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H and ¹³C NMR for Structural Assignment
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for assigning the structure of a molecule. For N-ethyl-3-hydroxyazetidine-1-carboxamide, a ¹H NMR spectrum would be expected to show distinct signals for the ethyl group protons (a triplet and a quartet), the protons on the azetidine (B1206935) ring, and the hydroxyl proton. The ¹³C NMR would show six unique carbon signals corresponding to the ethyl group, the azetidine ring carbons, and the carboxamide carbonyl carbon.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and not based on published experimental data.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ (ethyl) | ~1.1 | Triplet |
| CH₂ (ethyl) | ~3.2 | Quartet |
| CH₂ (azetidine, C2/C4) | ~3.8 - 4.2 | Multiplet |
| CH (azetidine, C3) | ~4.5 | Multiplet |
| OH | Variable | Singlet (broad) |
| NH | Variable | Singlet (broad) |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and not based on published experimental data.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| CH₃ (ethyl) | ~15 |
| CH₂ (ethyl) | ~35 |
| CH₂ (azetidine, C2/C4) | ~55-60 |
| CH (azetidine, C3) | ~65-70 |
| C=O (carboxamide) | ~160 |
A thorough search for experimental ¹H and ¹³C NMR data for this compound in scientific literature and databases yielded no specific results.
Two-Dimensional (2D) NMR for Connectivity and Stereochemistry
2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assembling the molecular structure. A COSY spectrum would confirm the connectivity between the ethyl protons and the neighboring protons on the azetidine ring. An HSQC spectrum would correlate each proton signal to its directly attached carbon atom. An HMBC spectrum would establish longer-range (2-3 bond) correlations, for instance, from the ethyl protons to the carboxamide carbonyl carbon, confirming the N-ethyl carboxamide moiety. No published 2D NMR data could be located for this compound.
¹⁵N NMR for Nitrogen Environment Analysis
Nitrogen-15 (¹⁵N) NMR spectroscopy would provide information about the electronic environment of the two nitrogen atoms in the molecule—the azetidine ring nitrogen and the amide nitrogen. The chemical shifts would differ, reflecting their distinct bonding and structural roles. However, ¹⁵N NMR data for this compound is not available in the public record.
Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amide, the C=O stretch of the carboxamide, and C-N stretches.
Table 3: Expected IR Absorption Bands for this compound This table is predictive and not based on published experimental data.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H Stretch (alcohol) | 3200-3600 (broad) |
| N-H Stretch (amide) | 3200-3400 |
| C-H Stretch (aliphatic) | 2850-3000 |
| C=O Stretch (amide) | 1630-1680 |
| N-H Bend (amide) | 1520-1570 |
| C-O Stretch (alcohol) | 1050-1150 |
Specific, experimentally determined IR spectra for this compound have not been published in accessible literature.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound (C₆H₁₂N₂O₂), the expected exact mass would be calculated. A search of chemical databases confirms the monoisotopic mass as 144.0899 g/mol . While predicted mass-to-charge ratios for various adducts (e.g., [M+H]⁺, [M+Na]⁺) are available in databases like PubChemLite, primary experimental HRMS data from a peer-reviewed source is absent.
X-ray Crystallography for Solid-State Structure and Absolute Configuration
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and the absolute configuration of the stereocenter at the 3-position of the azetidine ring. A search for crystal structure data for this compound in crystallographic databases yielded no results, indicating that its solid-state structure has not been publicly reported.
Analysis of this compound Reveals Lack of Chiroptical Data
Initial investigations into the stereochemical properties of the chemical compound this compound have revealed a significant gap in publicly available scientific literature. Specifically, there is no documented research pertaining to the use of chiroptical spectroscopy, such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD), for the stereochemical assignment of this molecule.
Chiroptical techniques are essential analytical methods used to determine the three-dimensional arrangement of atoms in chiral molecules. Circular dichroism measures the differential absorption of left- and right-circularly polarized light, while optical rotatory dispersion measures the change in the angle of plane-polarized light as it passes through a chiral substance. These methods are instrumental in assigning the absolute configuration of stereocenters within a molecule.
A comprehensive search of chemical databases and scientific journals for data on this compound yielded no studies employing these techniques. While information exists for structurally related compounds, such as 1-Boc-3-hydroxyazetidine, these data are not transferable to the target molecule due to differences in substituent groups which significantly influence chiroptical properties.
The absence of empirical data from CD or ORD spectroscopy for this compound means that its absolute stereochemistry has not been experimentally determined or reported through these methods. Consequently, a detailed analysis and the creation of data tables concerning its chiroptical properties are not possible at this time. Further empirical research would be required to elucidate the stereochemical characteristics of this compound.
Computational and Theoretical Studies on N Ethyl 3 Hydroxyazetidine 1 Carboxamide
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT), often using functionals such as B3LYP with basis sets like 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and the distribution of electrons. mdpi.com
For N-ethyl-3-hydroxyazetidine-1-carboxamide, these calculations would reveal key geometric parameters. The azetidine (B1206935) ring, a four-membered heterocycle, is known to possess significant ring strain, which influences its bond lengths and angles compared to acyclic analogues. researchgate.net Theoretical calculations would precisely quantify these parameters, including the puckering of the azetidine ring, the planarity of the carboxamide group, and the rotational preferences of the N-ethyl and 3-hydroxy substituents.
Furthermore, analysis of the electronic structure provides insights into molecular reactivity. The calculation of the molecular electrostatic potential (MEP) map would identify regions of positive and negative charge, indicating sites susceptible to electrophilic or nucleophilic attack. mdpi.com For this molecule, the oxygen atoms of the carbonyl and hydroxyl groups would be expected to show negative potential (red/yellow), while the hydrogen atoms of the hydroxyl and amine groups would show positive potential (blue), highlighting their roles in forming hydrogen bonds.
Table 1: Illustrative Calculated Geometrical Parameters for this compound This table presents hypothetical data representative of what quantum chemical calculations would yield.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O (carboxamide) | 1.24 Å |
| C-N (ring) | 1.47 Å | |
| C-O (hydroxyl) | 1.43 Å | |
| N-C (carboxamide) | 1.36 Å | |
| Bond Angle | C-N-C (ring) | ~88-90° |
| O=C-N | ~122° | |
| Dihedral Angle | Puckering Angle | ~20-25° |
Conformational Analysis and Energy Minima Determination
The biological activity of a flexible molecule like this compound is intrinsically linked to its preferred shapes, or conformations. Conformational analysis aims to identify the stable, low-energy conformers and the energy barriers for converting between them.
Computational studies on analogous azetidine rings show they typically adopt a puckered, non-planar conformation to alleviate some ring strain. nih.gov For the target compound, the orientation of the N-ethyl and 3-hydroxy groups relative to the ring introduces multiple possible conformers. The hydroxyl group, for instance, could exist in an axial or equatorial-like position relative to the general plane of the ring, each corresponding to a different energy level.
By systematically rotating the rotatable bonds (e.g., the C-N bond of the ethyl group and the C-O bond of the hydroxyl group) and calculating the potential energy at each step, a potential energy surface can be mapped. This allows for the identification of all energy minima, which represent stable conformers. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution, providing insight into which shapes the molecule is most likely to adopt in solution. nih.gov
Investigation of Reaction Mechanisms and Transition States in Azetidine Synthesis and Transformations
Theoretical chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions, including those used to synthesize and modify the azetidine ring. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed.
For example, computational studies have been used to rationalize the mechanism of azetidine synthesis through the rearrangement of aziridines. acs.org These studies compare different possible pathways, calculating the activation energies (the energy of the transition state relative to the reactants) for each. The pathway with the lowest activation energy is identified as the kinetically preferred route. acs.org Such analyses can explain why certain reaction conditions lead to the desired azetidine product while others fail or produce different isomers, distinguishing between kinetic and thermodynamic products. acs.org Similarly, theoretical calculations have been used to show why a 4-exo-dig radical cyclization is kinetically favored over a 5-endo-dig pathway in the synthesis of certain azetidines from ynamides. nih.gov
Molecular Modeling of Ligand-Target Interactions
A primary application of computational chemistry in drug discovery is modeling how a potential drug molecule (a ligand) binds to its biological target, typically a protein or enzyme. This is crucial for understanding its mechanism of action and for designing more potent and selective compounds.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein's active site. A scoring function is used to estimate the binding affinity for different poses. Docking this compound into the active site of an enzyme like a Tropomyosin receptor kinase (Trk) would identify key intermolecular interactions, such as hydrogen bonds between the ligand's hydroxyl or carboxamide groups and amino acid residues like methionine or proline in the kinase's binding pocket. ajchem-a.comnih.gov
Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations simulate the movements of the ligand, protein, and surrounding solvent molecules over time (typically nanoseconds to microseconds). semanticscholar.orgmdpi.com An MD simulation initiated from a docked pose can assess the stability of the predicted binding mode. nih.gov It reveals whether the key interactions are maintained over time and provides a more dynamic and realistic view of the binding event, accounting for the flexibility of both the ligand and the protein. rasayanjournal.co.innih.gov
Predicting the binding affinity (often expressed as ΔG, the Gibbs free energy of binding) is a major goal of molecular modeling. While docking scores provide a rapid estimate, more rigorous methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), often used in conjunction with MD simulations, can provide more accurate quantitative predictions. ed.ac.uk These methods calculate the free energy difference between two states (e.g., a ligand in solution versus in the protein's binding site). Such predictions are vital for prioritizing which novel azetidine derivatives should be synthesized and tested experimentally.
Table 2: Illustrative Molecular Docking Results for an Azetidine Ligand with a Trk Kinase Target This table presents hypothetical data representative of what a molecular docking study would yield.
| Ligand | Docking Score (kcal/mol) | Key Hydrogen Bond Interactions (Residue) | Key Hydrophobic Interactions (Residue) |
| This compound | -7.2 | MET592, PRO672 | VAL525, LEU618 |
| Reference Inhibitor | -9.5 | GLU590, MET592 | LEU520, ILE640 |
Quantitative Structure-Activity Relationship (QSAR) Studies for Azetidine Derivatives
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For a set of azetidine derivatives with known inhibitory activities against a specific enzyme, a QSAR model can be built.
First, various molecular descriptors are calculated for each compound. These can include 2D descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) and 3D descriptors derived from the molecule's conformation (e.g., steric fields from Comparative Molecular Field Analysis, CoMFA). researchgate.netmdpi.com Then, statistical methods like Partial Least Squares (PLS) are used to generate an equation that correlates these descriptors with the observed activity (e.g., IC₅₀ values). researchgate.net
A validated QSAR model can be used to predict the activity of new, unsynthesized azetidine derivatives, guiding the design of more potent compounds. The model can also provide insights into which molecular properties (e.g., size, hydrophobicity, hydrogen bonding capacity at specific positions) are most important for enhancing biological activity. researchgate.netmdpi.com
Azetidine 1 Carboxamide Derivatives As Scaffolds in Advanced Chemical Synthesis
Role as Conformationally Constrained Scaffolds in Medicinal Chemistry Design
In medicinal chemistry, the concept of conformational constraint is a powerful strategy for enhancing the potency, selectivity, and pharmacokinetic properties of drug candidates. enamine.net By rigidifying a molecule's structure, the entropic penalty upon binding to a biological target is reduced, which can lead to a significant increase in binding affinity. enamine.net Azetidine-1-carboxamide (B3145031) derivatives serve as excellent scaffolds for this purpose due to the puckered and rigid nature of the four-membered ring. researchgate.net This inherent rigidity helps to pre-organize appended functional groups into a defined spatial orientation, facilitating optimal interactions with a target receptor or enzyme. enamine.net
A compelling example of this principle is the development of (R)-azetidine-2-carboxamides as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in various human cancers. nih.govacs.org Researchers found that replacing a more flexible proline-amide scaffold with the conformationally constrained azetidine-carboxamide core led to a significant advancement in inhibitory potency. nih.govacs.org The azetidine (B1206935) ring’s ability to lock the molecule into a favorable conformation for binding resulted in analogues with sub-micromolar inhibitory concentrations. nih.gov This increased potency provided by the azetidine scaffold allows for further optimization of other physicochemical properties, such as solubility and metabolic stability, while maintaining sufficient biological activity. nih.govacs.org
| Compound | Description | STAT3-Inhibitory Potency (EMSA IC50) | Reference |
|---|---|---|---|
| Salicylate (B1505791) 5a | An (R)-azetidine-2-carboxamide analogue. | 0.55 μM | nih.govacs.org |
| Salicylate 5o | An optimized salicylate analogue. | 0.38 μM | nih.gov |
| Benzohydroxamic acid 8i | A potent analogue from the azetidine series. | 0.34 μM | nih.gov |
| BP-1-102 | Lead compound with a proline scaffold. | 6.8 μM | nih.govacs.org |
Applications in Peptide Mimicry and Peptidomimetics
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides while overcoming their inherent drawbacks, such as poor stability against enzymatic degradation and low bioavailability. acs.org A key strategy in designing peptidomimetics is the incorporation of non-natural amino acids or scaffolds that can induce specific secondary structures, like β-turns or γ-turns. acs.org
Azetidine-based amino acids (Aze) have emerged as powerful tools in this field, often serving as constrained analogues of proline. acs.org The incorporation of an azetidine-2-carboxylate residue into a peptide chain has been shown to preferentially induce γ-turn conformations, a different structural motif than the β-turns typically induced by proline. acs.org This distinct turn-inducing ability allows for precise control over the peptide's three-dimensional structure. The azetidine-1-carboxamide scaffold, by its nature, provides a rigid backbone element that can be integrated into peptide chains to enforce these specific, predictable conformations, making it a valuable building block for creating stable and effective peptidomimetics. acs.orgacs.org The synthesis of small peptide chains incorporating these new azetidinylcarboxylic acids has been successfully demonstrated. acs.org
Building Blocks for Foldamer Research
Foldamers are synthetic oligomers that adopt well-defined, stable, three-dimensional structures, mimicking the complex architectures of proteins and nucleic acids. nih.gov The design of foldamers relies on the use of building blocks with predictable and restricted conformational preferences. nih.gov The intrinsic rigidity of the azetidine ring makes azetidine-1-carboxamide derivatives highly suitable as building blocks for foldamer synthesis. acs.org
By incorporating these constrained four-membered rings into an oligomer chain, chemists can guide the folding process to create novel, non-natural helical or sheet-like structures. nih.gov The defined geometry of the azetidine scaffold helps to minimize the number of accessible conformations, favoring the formation of a specific, ordered secondary structure. acs.org Constrained γ-amino acid residues, for which azetidines can be precursors, have been shown to support helix formation in α/γ-peptide foldamers. nih.gov This makes azetidine-based units valuable components in the expanding toolkit for creating new functional macromolecules with tailored shapes and properties. nih.gov
Synthesis of Complex Natural Product Analogues
The azetidine ring is present in a variety of natural products that exhibit a wide range of biological activities. rsc.orgnih.govmedwinpublishers.com Notable examples include L-azetidine-2-carboxylic acid, found in plants like lily-of-the-valley, and more complex alkaloids. medwinpublishers.comresearchgate.net The unique structural and biological properties conferred by this four-membered ring have made it an attractive target in synthetic chemistry. researchgate.net
Azetidine-1-carboxamide derivatives, such as N-ethyl-3-hydroxyazetidine-1-carboxamide, serve as valuable starting materials for the synthesis of analogues of these natural products. researchgate.net By using the azetidine scaffold as a core, chemists can construct molecules that mimic the natural product but possess modified features. These modifications can lead to improved metabolic stability, enhanced biological activity, or a different pharmacological profile compared to the original natural compound. The satisfactory stability and strong molecular rigidity of the azetidine ring make it a reliable platform for building these complex analogues. nih.gov
Development of Novel Heterocyclic Systems
Beyond their direct use in bioactive molecules, azetidine-1-carboxamide derivatives are versatile intermediates for the synthesis of other novel heterocyclic systems. researchgate.netresearchgate.net The considerable ring strain inherent in the four-membered ring makes it susceptible to controlled ring-opening or ring-expansion reactions. rsc.orgrsc.org This reactivity can be strategically exploited to transform the azetidine core into larger or more complex heterocyclic structures, such as pyrrolidines and azepanes, or highly substituted acyclic amines. researchgate.net
For example, densely functionalized azetidine ring systems have been used as precursors to access a wide variety of fused, bridged, and spirocyclic ring systems. nih.gov Synthetic pathways such as ring-closing metathesis have been employed on N-functionalized azetidines to create fused eight-membered rings. nih.gov This utility as a reactive building block allows chemists to leverage the azetidine-1-carboxamide scaffold to explore new areas of chemical space and generate diverse libraries of novel heterocyclic compounds for drug discovery and other applications. nih.gov
Advanced Mechanistic Investigations of N Ethyl 3 Hydroxyazetidine 1 Carboxamide Transformations
Kinetic and Thermodynamic Studies of Azetidine (B1206935) Ring Strain Release
The considerable ring strain in azetidines, including N-ethyl-3-hydroxyazetidine-1-carboxamide, is the primary driving force for their chemical transformations. rsc.org This strain energy is comparable to that of cyclobutane (B1203170) and significantly higher than that of larger ring systems like pyrrolidine. The release of this strain provides a thermodynamic driving force for ring-opening reactions.
Kinetic studies on the transformations of azetidine derivatives often reveal the influence of substituents on the reaction rates. For this compound, the electron-withdrawing nature of the N-carboxamide group can influence the nucleophilicity of the ring nitrogen and the electrophilicity of the ring carbons, thereby affecting the kinetics of ring-opening reactions.
Hypothetical kinetic data for the acid-catalyzed hydrolysis of the azetidine ring in this compound under different conditions are presented in Table 1. Such studies are crucial for understanding the stability of the molecule and predicting its behavior in various chemical environments.
| Catalyst | Temperature (°C) | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kJ/mol) |
| 0.1 M HCl | 25 | 1.2 x 10⁻⁵ | 85 |
| 0.1 M HCl | 50 | 9.8 x 10⁻⁵ | 85 |
| 0.1 M H₂SO₄ | 25 | 1.5 x 10⁻⁵ | 82 |
| 0.1 M H₂SO₄ | 50 | 1.2 x 10⁻⁴ | 82 |
| Reaction | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG at 298 K (kJ/mol) |
| Acid-catalyzed ring opening | -110 | 25 | -117.45 |
| Base-catalyzed ring opening | -105 | 20 | -110.96 |
Isotope Labeling Experiments to Elucidate Reaction Pathways
Isotope labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. researchgate.net In the context of this compound, labeling experiments with isotopes such as ¹³C, ¹⁵N, and ²H (deuterium) can provide invaluable insights into reaction pathways.
For instance, in a study on the biosynthesis of azetidomonamides, isotope labeling experiments revealed that the azetidine ring originates from azetidine-2-carboxylic acid. rsc.org While not directly on the target compound, this demonstrates the utility of this method in the broader class of azetidines.
A hypothetical example of using ¹³C labeling to investigate the rearrangement of this compound is presented below. By synthesizing the molecule with a ¹³C label at a specific position (e.g., C4 of the azetidine ring) and analyzing the product distribution using ¹³C NMR spectroscopy or mass spectrometry, the movement of atoms and the nature of bond cleavage and formation can be determined.
| Labeled Position | Proposed Reaction | Expected Product | Analytical Technique |
| Azetidine-C4 | Acid-catalyzed rearrangement | Ring-expanded product | ¹³C NMR, Mass Spectrometry |
| Ethyl-C1 | Nucleophilic substitution | Substituted amine | ¹³C NMR, Mass Spectrometry |
Catalytic Systems for Enantioselective and Regioselective Transformations
The development of catalytic systems for the selective transformation of azetidines is a significant area of research. For a chiral molecule like this compound, enantioselective catalysts are crucial for controlling the stereochemical outcome of reactions.
While specific catalytic systems for this compound are not extensively documented, research on related azetidine derivatives provides insights. For example, azetidine-derived binuclear zinc catalysts have been successfully employed for enantioselective Michael additions. rsc.org This highlights the potential of using the azetidine scaffold itself as a chiral ligand in catalysis.
Furthermore, regioselective transformations, such as the selective opening of the azetidine ring at either the C2-N1 or C4-N1 bond, can be controlled by the choice of catalyst and reaction conditions. The substitution pattern on the azetidine ring, including the hydroxyl and N-ethylcarboxamide groups, will play a significant role in directing the regioselectivity of such reactions. A novel rearrangement of 3-hydroxyazetidines to 2-oxazolines has been reported, indicating a potential regioselective transformation pathway. worktribe.comnih.gov
Table 4 summarizes potential catalytic systems and their expected outcomes for the transformation of this compound, based on analogous reactions in the literature.
| Catalyst Type | Reaction Type | Expected Selectivity |
| Chiral Lewis Acid | Ring Opening | Enantioselective |
| Transition Metal (e.g., Pd, Rh) | Cross-Coupling | Regioselective |
| Biocatalyst (e.g., Lipase) | Acylation/Deacylation | Enantioselective |
Spectroscopic Monitoring of Reaction Intermediates
The direct observation and characterization of reaction intermediates are fundamental to understanding reaction mechanisms. Spectroscopic techniques are invaluable tools for this purpose. For transformations involving this compound, techniques like in-situ infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry can be employed to monitor the reaction progress and identify transient species.
For example, the rapidity of strain-release-driven reactions to form functionalized azetidines has been confirmed using in-situ IR spectroscopy. nih.gov This technique can track the disappearance of reactant peaks and the appearance of product peaks in real-time.
In the case of this compound transformations, intermediates such as protonated species in acid-catalyzed reactions or metal-coordinated complexes in transition-metal-catalyzed processes could potentially be observed. The characterization of such elusive intermediates often requires specialized techniques, such as low-temperature NMR or advanced mass spectrometry methods combined with computational studies. nih.gov
Table 5 lists spectroscopic techniques and their potential applications in monitoring the transformations of this compound.
| Spectroscopic Technique | Information Obtained |
| In-situ FTIR | Real-time monitoring of functional group changes |
| Low-Temperature NMR | Characterization of thermally unstable intermediates |
| Mass Spectrometry | Detection and fragmentation analysis of intermediates |
| UV-Vis Spectroscopy | Monitoring of chromophoric species |
Future Perspectives in N Ethyl 3 Hydroxyazetidine 1 Carboxamide Research
Development of More Efficient and Sustainable Synthetic Methodologies
A primary focus for the future of azetidine (B1206935) chemistry is the development of synthetic routes that are not only efficient but also environmentally benign. Current methods for creating functionalized azetidines can sometimes rely on harsh reagents and require multiple steps with protective groups. Future research will likely prioritize the following:
Catalytic C-H Functionalization: Direct, late-stage functionalization of the azetidine ring would be a significant advancement. This could allow for the direct introduction of various substituents onto the carbon framework of a pre-formed N-ethyl-3-hydroxyazetidine-1-carboxamide core, bypassing more complex multi-step syntheses.
Photochemical Methods: The use of light to drive chemical reactions offers a green alternative to traditional thermal methods. Photochemical [2+2] cycloadditions, for example, could be further explored for the construction of the azetidine ring with desired functionalities.
Biocatalysis: Employing enzymes to catalyze the synthesis of azetidine derivatives could lead to highly stereoselective and environmentally friendly processes.
| Synthetic Strategy | Potential Advantages |
| Catalytic C-H Functionalization | Atom economy, reduced step count |
| Photochemical Methods | Mild reaction conditions, unique reactivity |
| Biocatalysis | High stereoselectivity, green chemistry |
Exploration of Novel Reactivity and Functionalization Pathways
The inherent ring strain of the azetidine in this compound makes it a candidate for unique chemical transformations. Future research is expected to delve into:
Ring-Opening Reactions: Controlled cleavage of the azetidine ring could provide access to a variety of linear amine derivatives that are otherwise difficult to synthesize. The substitution pattern on the ring would be crucial in directing the outcome of these reactions.
Derivatization of the Hydroxyl Group: The 3-hydroxy group is a key site for further functionalization. It can be converted into ethers, esters, or other functional groups to modulate the compound's properties, such as solubility, lipophilicity, and biological activity.
Modification of the Carboxamide: The N-ethyl-carboxamide group also presents opportunities for modification, which could influence the molecule's conformation and interactions with biological targets.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and the ability to perform reactions at temperatures and pressures that are not feasible in batch. For azetidine synthesis, which can sometimes involve unstable intermediates, flow chemistry is particularly promising. Future work in this area will likely involve:
Telescoped Reactions: Combining multiple synthetic steps into a single, continuous flow process without isolating intermediates can significantly improve efficiency.
Automated Library Synthesis: Integrating flow chemistry with automated platforms would enable the rapid synthesis of a large number of this compound derivatives, each with different functional groups. This would be invaluable for screening for biological activity or desirable material properties.
Expansion into Materials Science and Supramolecular Chemistry
The rigid, three-dimensional structure of the azetidine ring makes it an interesting building block for new materials. Future research could explore the incorporation of this compound into:
Polymers: The bifunctional nature of the molecule (hydroxyl and secondary amine precursor) could allow it to be used as a monomer in the synthesis of novel polymers with unique thermal and mechanical properties.
Metal-Organic Frameworks (MOFs): The nitrogen and oxygen atoms in the molecule could act as coordination sites for metal ions, potentially forming porous materials with applications in gas storage or catalysis.
Supramolecular Assemblies: The hydrogen bonding capabilities of the hydroxyl and carboxamide groups could be exploited to create self-assembling systems, such as gels or liquid crystals.
Design of Advanced Molecular Probes for Chemical Biology
Functionalized azetidines are increasingly being used as scaffolds in the design of molecular probes to study biological processes. The structural features of this compound make it a candidate for the development of:
Fluorescent Probes: By attaching a fluorophore to the azetidine scaffold, it may be possible to create probes that can visualize specific enzymes or receptors in living cells. The azetidine ring can enhance the photophysical properties of certain dyes.
PET Imaging Agents: Radiolabeled versions of this compound derivatives could be developed as positron emission tomography (PET) tracers for in vivo imaging of disease-related targets.
Bioactive Scaffolds: The rigid azetidine core can be used to hold pharmacophoric groups in a specific orientation, which is a key principle in drug design. Future work would involve synthesizing libraries of derivatives for screening against various biological targets.
Q & A
Q. What are the established synthetic routes for N-ethyl-3-hydroxyazetidine-1-carboxamide, and what reaction conditions are critical for yield optimization?
The synthesis of azetidine derivatives typically involves amidation or alkylation reactions. For example, N-ethylazetidine-3-carboxamide hydrochloride is synthesized via ethylamine and azetidine-3-carboxylic acid under controlled pH and temperature to minimize side reactions . For hydroxy-substituted analogs like this compound, hydroxyl group protection (e.g., using tert-butyldimethylsilyl ether) may be required during synthesis, followed by deprotection under mild acidic conditions. Solvent choice (e.g., DMF or dichloromethane) and catalysts (e.g., PyBOP for amidation) are critical for reaction efficiency .
Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming stereochemistry and functional groups, particularly the hydroxy and carboxamide moieties. Mass spectrometry (MS) provides molecular weight validation, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95% is standard for pharmacological studies). Infrared (IR) spectroscopy can corroborate the presence of hydroxyl (-OH) and amide (-CONH-) bonds .
Q. How is the solubility and stability of this compound assessed in preclinical studies?
Solubility is tested in aqueous buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol) using UV-Vis spectrophotometry. Stability studies involve accelerated degradation tests under varying temperatures (4°C–40°C) and humidity (40%–75% RH) over 4–12 weeks, with HPLC monitoring for decomposition products. Hydroxy groups may require stabilization via lyophilization or co-solvents .
Advanced Research Questions
Q. What strategies resolve contradictory data in biological activity studies of this compound analogs?
Discrepancies in antimicrobial or anticancer assays may arise from differences in cell lines, assay protocols, or compound stereochemistry. Methodological standardization (e.g., using CLSI guidelines for antimicrobial testing) and enantiomeric purity verification (via chiral HPLC) are critical. Meta-analyses of dose-response curves and interaction studies (e.g., with cytochrome P450 enzymes) can clarify mechanisms .
Q. How can reaction yields for this compound derivatives be improved while minimizing side products?
Microwave-assisted synthesis reduces reaction times and improves selectivity for hydroxy-azetidine intermediates. Computational modeling (e.g., DFT for transition-state analysis) optimizes reaction pathways. Catalytic systems like palladium/ligand complexes enhance regioselectivity in alkylation steps. Post-reaction purification via flash chromatography or recrystallization improves yield .
Q. What experimental designs are recommended for studying the compound’s mechanism of action in neurological disorders?
Use in vitro models (e.g., SH-SY5Y neurons for Alzheimer’s studies) to assess amyloid-beta aggregation inhibition. In vivo rodent models evaluate blood-brain barrier penetration via LC-MS/MS quantification of brain homogenates. Target engagement is validated using pull-down assays with biotinylated analogs and proteomic profiling .
Q. How do structural modifications of the azetidine ring impact pharmacological properties?
Substituent effects are studied via SAR (Structure-Activity Relationship) analysis. For example, replacing the ethyl group with bulkier alkyl chains (e.g., cyclohexyl) may enhance target affinity but reduce solubility. Introduction of fluorine atoms at the 3-position improves metabolic stability, as shown in related carboxamide analogs .
Methodological Guidance
Q. What statistical approaches are appropriate for analyzing dose-dependent efficacy in preclinical trials?
Nonlinear regression models (e.g., log-logistic for IC₅₀ calculations) and ANOVA with post-hoc Tukey tests compare treatment groups. Power analysis ensures sample sizes (n ≥ 6) to detect ≥20% efficacy differences. Survival studies use Kaplan-Meier curves and Cox proportional hazards models .
Q. How are long-term toxicity profiles evaluated for azetidine-based compounds?
Repeat-dose toxicity studies in rodents (28–90 days) monitor hematological, hepatic, and renal parameters. Histopathological analysis identifies organ-specific lesions. Genotoxicity is assessed via Ames tests and micronucleus assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
